Sulfur vs. Oxygen Heteroatom: Impact on Anti-Inflammatory Potency of Acetic Acid Derivatives
The 3-acetic acid derivative of dibenzo[b,e]thiepin-11(6H)-one (tiopinac) demonstrates markedly superior anti-inflammatory potency compared to the analogous oxygen-containing dibenz[b,f]oxepin derivative. Tiopinac inhibited carrageenan-induced paw edema with a potency 40 times that of phenylbutazone, whereas the oxepin analog, though active, did not achieve this level of potency in the same assay [1]. This quantifiable difference is a direct consequence of the sulfur heteroatom in the thiepin ring, which influences the compound's electronic distribution and binding interactions [1].
| Evidence Dimension | In vivo anti-inflammatory activity (inhibition of carrageenan-induced paw edema) |
|---|---|
| Target Compound Data | Tiopinac (3-acetic acid derivative of dibenzo[b,e]thiepin-11(6H)-one): 40 x phenylbutazone |
| Comparator Or Baseline | Phenylbutazone (standard NSAID) and related oxepin acetic acid derivatives |
| Quantified Difference | 40-fold higher potency than phenylbutazone; superior to oxepin analog in the same assay |
| Conditions | Rat model of acute inflammation, oral administration (p.o.) |
Why This Matters
This potency advantage directly translates to lower effective doses and potentially reduced side effects, making the thiepin scaffold a preferred starting point for developing potent anti-inflammatory agents.
- [1] Rooks WH 2nd, et al. The anti-inflammatory and analgesic profile of 6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-acetic acid (tiopinac). Agents Actions. 1980 Jun;10(3):266-73. doi: 10.1007/BF02025946. View Source
